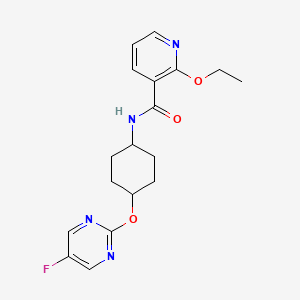

2-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O3/c1-2-25-17-15(4-3-9-20-17)16(24)23-13-5-7-14(8-6-13)26-18-21-10-12(19)11-22-18/h3-4,9-11,13-14H,2,5-8H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYSSALLDNZJNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 5-fluoropyrimidine and cyclohexanol derivatives.

Formation of Intermediates: The intermediates are then subjected to various reactions, including nucleophilic substitution and esterification, to form the desired cyclohexyl and nicotinamide moieties.

Final Coupling: The final step involves coupling the intermediates under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine), to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions to ensure consistent product quality.

Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.

Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:

Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site or allosteric sites.

Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

Affect Signaling Pathways: Influence cellular signaling pathways, leading to changes in gene expression, protein synthesis, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

Nicotinamide Derivatives: Compounds with similar nicotinamide structures, such as nicotinamide riboside or nicotinamide mononucleotide.

Cyclohexyl Derivatives: Compounds with similar cyclohexyl structures, such as cyclohexylamine or cyclohexanol derivatives.

Fluoropyrimidine Derivatives: Compounds with similar fluoropyrimidine structures, such as 5-fluorouracil or 5-fluorocytosine.

Uniqueness

2-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

2-Ethoxy-N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide (CAS Number: 2034445-99-1) is a synthetic compound that incorporates a pyrimidine moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 297.33 g/mol. The presence of the 5-fluoropyrimidine group suggests potential anti-cancer and anti-inflammatory properties, as fluorinated pyrimidines are often utilized in the development of chemotherapeutic agents.

Anticancer Activity

Research indicates that compounds containing pyrimidine derivatives can exhibit significant anticancer properties. For instance, studies have shown that fluorinated pyrimidines can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

The biological activity of this compound may be attributed to its interference with nucleic acid synthesis pathways. Pyrimidine analogs often act as antimetabolites, disrupting DNA synthesis by mimicking natural nucleotides.

- Inhibition of Pyrimidine Synthesis : Compounds that inhibit the de novo synthesis of pyrimidines can lead to reduced availability of nucleotides necessary for DNA replication and repair. This mechanism has been observed with other pyrimidine derivatives .

Anti-inflammatory Effects

Pyrimidine derivatives have also been explored for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common pathway through which these compounds exert their effects.

- Research Findings : Studies have indicated that certain pyrimidine compounds can modulate inflammatory responses by inhibiting COX activity and reducing pro-inflammatory cytokines . This suggests that this compound may possess similar anti-inflammatory capabilities.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide, and what key reagents/conditions are critical for yield optimization?

- Methodological Answer : The synthesis of structurally analogous nicotinamide derivatives typically involves multi-step organic reactions. Key steps include:

- Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the nicotinamide core to the cyclohexyl-fluoropyrimidine moiety under inert conditions (N₂/Ar) .

- Protection/deprotection strategies : Temporary protection of amine or hydroxyl groups using tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups to prevent side reactions during fluoropyrimidine conjugation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC to isolate the final product. Yield optimization requires strict temperature control (0–5°C for sensitive steps) .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions on the cyclohexyl and pyrimidine rings, with emphasis on distinguishing diastereotopic protons in the (1r,4r)-cyclohexyl group .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (±2 ppm tolerance) to confirm molecular formula (e.g., ESI+ mode for [M+H]⁺ ion) .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in kinase inhibition assays?

- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

- Dose-response validation : Replicate IC₅₀ measurements across multiple kinase panels (e.g., Eurofins KinaseProfiler) to confirm selectivity .

- Crystallographic studies : Co-crystallization with target kinases (e.g., EGFR or VEGFR2) to validate binding modes and identify key interactions (e.g., hydrogen bonding with the fluoropyrimidine oxygen) .

- Metabolic stability testing : Liver microsome assays (human/rodent) to rule out rapid degradation as a confounding factor .

Q. What computational approaches are recommended for predicting the compound’s pharmacokinetic properties and structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets, prioritizing the fluoropyrimidine and ethoxy groups as critical pharmacophores .

- QSAR modeling : Train models on datasets of analogous nicotinamides to predict logP, solubility, and BBB permeability. Validate with experimental ADME data .

- MD simulations : GROMACS or AMBER for assessing conformational stability of the cyclohexyl linker in aqueous and lipid bilayer environments .

Q. How can researchers optimize the compound’s solubility and bioavailability without compromising target affinity?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the ethoxy or nicotinamide moiety to enhance aqueous solubility .

- Co-crystallization screens : Identify co-formers (e.g., cyclodextrins) to improve dissolution rates .

- SAR-driven modifications : Replace the fluoropyrimidine with bioisosteres (e.g., chloropyrimidine) while monitoring kinase inhibition via SPR binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.